ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]AMINO}PROPANOATE is a complex organic compound that features a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]AMINO}PROPANOATE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethyl 3-aminopropanoate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]AMINO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
ETHYL 3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]AMINO}PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing cholinergic signaling in the brain .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan: A simpler analog with similar structural features.
Ethylene o-phenylene dioxide: Another related compound with a benzodioxin ring.
Pyrocatechol ethylene ether: Shares the benzodioxin core structure.
Uniqueness
ETHYL 3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]AMINO}PROPANOATE is unique due to the presence of both the benzodioxin ring and the ethyl aminopropanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanoate |
InChI |
InChI=1S/C14H19NO4/c1-2-17-14(16)7-8-15-9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11,15H,2,7-10H2,1H3 |
InChI Key |
HNXGXYPCJMVNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNCC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.